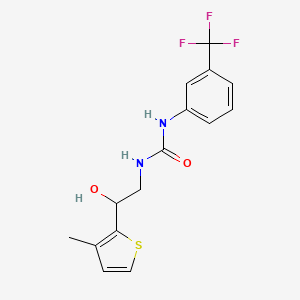
2-Chloro-1-pyrimidin-5-ylethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-1-pyrimidin-5-ylethanone;hydrochloride” is a chemical compound with the CAS Number: 2225147-01-1 . It has a molecular weight of 193.03 . The IUPAC name for this compound is 2-chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride . It is typically stored at a temperature of 4 degrees Celsius . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “2-Chloro-1-pyrimidin-5-ylethanone;hydrochloride” is 1S/C6H5ClN2O.ClH/c7-1-6(10)5-2-8-4-9-3-5;/h2-4H,1H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
As mentioned earlier, “2-Chloro-1-pyrimidin-5-ylethanone;hydrochloride” is a powder . It has a molecular weight of 193.03 and is typically stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Palladium-Catalyzed Hiyama Cross-Couplings
This compound is utilized in the synthesis of C2-aryl pyrimidine derivatives via palladium-catalyzed Hiyama cross-couplings . The process involves coupling various 2-chloro pyrimidines with organosilanes in the presence of copper chloride (CuCl) and tetra-n-butylammonium fluoride (TBAF), yielding products in good to excellent yields. This method demonstrates good functional group tolerance and is significant for the transformation of electronic and steric effects of 2-chloro pyrimidines.
Anti-Inflammatory Drug Development
Pyrimidine derivatives, including those derived from 2-chloro-1-pyrimidin-5-ylethanone hydrochloride, have been studied for their anti-inflammatory properties . These compounds show potential in inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. Research suggests that these pyrimidines could be developed into anti-inflammatory agents with minimal toxicity.
Synthesis of Therapeutically Active Compounds
The pyrimidine moiety is a component in the synthesis of various therapeutically active compounds . These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more. The versatility of the pyrimidine ring allows for its inclusion in compounds that inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases.
Chemical Synthesis Intermediate
2-Chloro-1-pyrimidin-5-ylethanone hydrochloride serves as an intermediate in chemical syntheses . It’s used in the preparation of various chemical compounds, demonstrating its versatility and importance as a building block in organic chemistry.
Inhibitory Activity in Cancer Research
Compounds derived from 2-chloro-1-pyrimidin-5-ylethanone hydrochloride have shown significant inhibitory activity in cancer research . These compounds have been evaluated for their effectiveness against certain cancer cell lines, indicating their potential as therapeutic agents in oncology.
Novel Synthetic Routes
The compound is involved in novel synthetic routes for the creation of pyrimidine, pyridine, and pyrazole derivatives . These routes contribute to the development of new molecules with potential applications in pharmaceuticals and materials science.
Propriétés
IUPAC Name |
2-chloro-1-pyrimidin-5-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O.ClH/c7-1-6(10)5-2-8-4-9-3-5;/h2-4H,1H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCRJIXPODPAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-pyrimidin-5-ylethanone;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2901205.png)
![2-[[1-(5-Bromopyridine-3-carbonyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2901208.png)
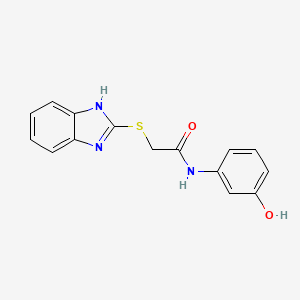

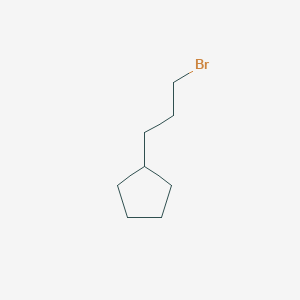
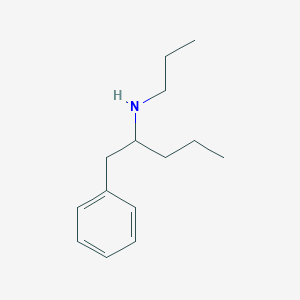
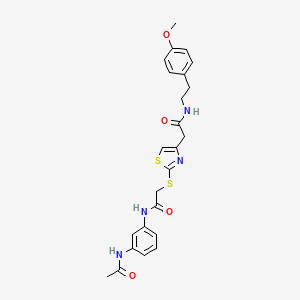
![1-[2-Hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2901218.png)
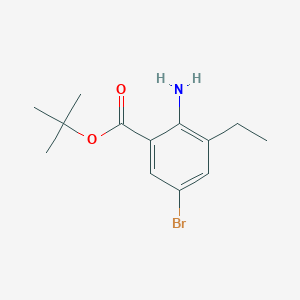
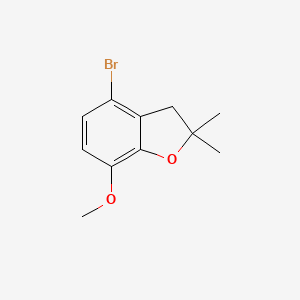
![3-cyclopentyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2901224.png)
![(E)-5-methyl-7-styryl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2901226.png)

